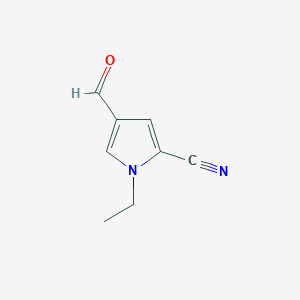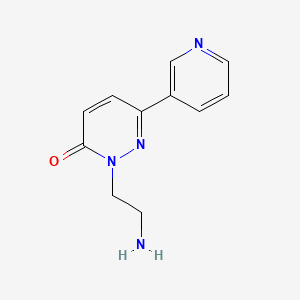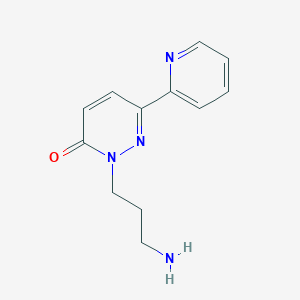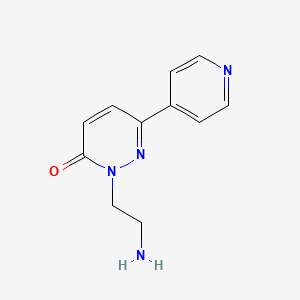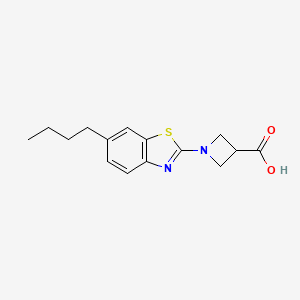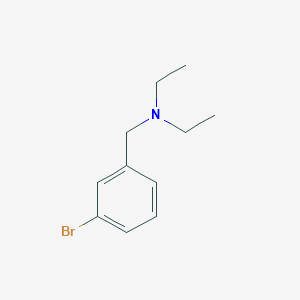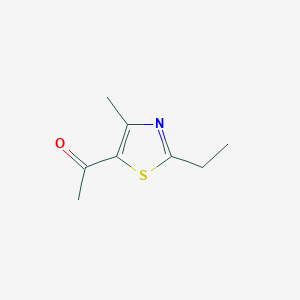![molecular formula C10H11N3O B1523366 [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-75-4](/img/structure/B1523366.png)
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
“[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a type of 1H-1,2,3-triazole analog . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Chemical Reactions Analysis
The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Synthesis and Characterization : The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography. It provides insights into molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).
Catalytic Applications
- Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently in water or under neat conditions. This catalyst is noted for low loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Antimicrobial Activity
- Novel Benzofuran Based 1,2,3-Triazoles : A series of novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, indicating potential applications in combating bacterial infections (Sunitha et al., 2017).
Anticancer Activity
- Aziridine-1,2,3-Triazole Hybrid Derivatives : Synthesized aziridine-1,2,3-triazole hybrid derivatives showed significant anticancer activity against human leukemia and hepatoma cells. This suggests their potential as therapeutic agents in cancer treatment (Dong et al., 2017).
Corrosion Inhibition
- Triazole Derivatives as Corrosion Inhibitors : Certain 1,2,3-triazole derivatives like BTM and PTM have been investigated as corrosion inhibitors for mild steel in acidic medium, showcasing their potential in industrial applications (Ma et al., 2017).
Supramolecular Chemistry
- π-Hole Tetrel Bonding Interactions : The synthesis, characterization, and analysis of supramolecular interactions of ethyl 2-triazolyl-2-oxoacetate derivatives highlight the role of π-hole tetrel bonding in these compounds. This has implications for understanding and designing molecular interactions (Ahmed et al., 2020).
Corrosion Inhibition Mechanism
- Understanding Corrosion Inhibition Mechanism : The study of the heterocycle triazole derivative MTM as a corrosion inhibitor for mild steel in hydrochloric acid solution combines experimental and theoretical approaches, providing deep insights into its inhibition mechanism (Boutouil et al., 2019).
Propiedades
IUPAC Name |
[1-(2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-4-2-3-5-10(8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJUUGNDIUSRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
CAS RN |
1096130-75-4 | |
| Record name | [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



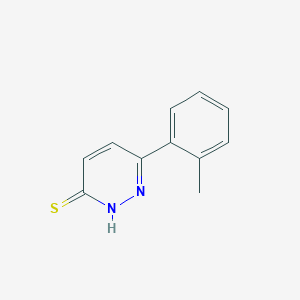
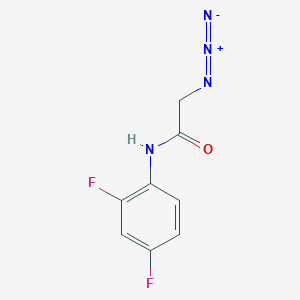

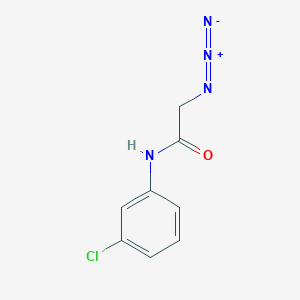
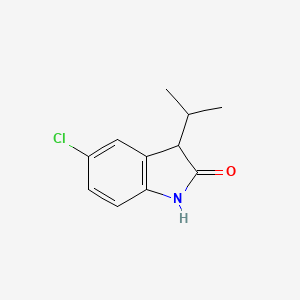
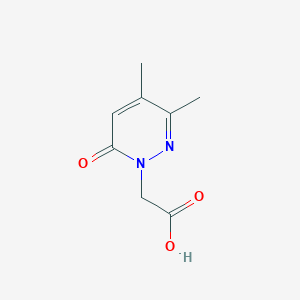
![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)
